TPT-004

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

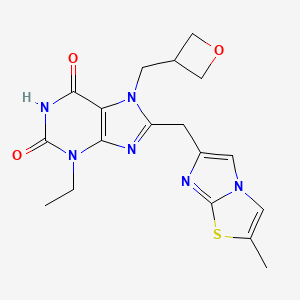

Fórmula molecular |

C18H20N6O3S |

|---|---|

Peso molecular |

400.5 g/mol |

Nombre IUPAC |

3-ethyl-8-[(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-7-(oxetan-3-ylmethyl)purine-2,6-dione |

InChI |

InChI=1S/C18H20N6O3S/c1-3-23-15-14(16(25)21-17(23)26)24(6-11-8-27-9-11)13(20-15)4-12-7-22-5-10(2)28-18(22)19-12/h5,7,11H,3-4,6,8-9H2,1-2H3,(H,21,25,26) |

Clave InChI |

FJDRFUYWOVFIPP-UHFFFAOYSA-N |

SMILES canónico |

CCN1C2=C(C(=O)NC1=O)N(C(=N2)CC3=CN4C=C(SC4=N3)C)CC5COC5 |

Origen del producto |

United States |

Foundational & Exploratory

TPT-004: A Novel Tryptophan Hydroxylase Inhibitor for Serotonin-Modulated Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TPT-004 is a next-generation, potent, small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis. With a novel dual-binding mechanism targeting both the substrate and cofactor pockets of TPH1, this compound exhibits nanomolar potency and a favorable selectivity profile. Preclinical studies have demonstrated its therapeutic potential in models of pulmonary arterial hypertension (PAH) and colorectal cancer, driven by the reduction of peripheral serotonin levels. This document provides a comprehensive overview of the technical details of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.

Introduction: The Role of Peripheral Serotonin and TPH1 Inhibition

The enzyme tryptophan hydroxylase exists in two isoforms: TPH2, which is primarily expressed in the central nervous system and governs the production of serotonin as a neurotransmitter, and TPH1, which is found in peripheral tissues, such as the gut and pulmonary vasculature.[1] Overproduction of peripheral serotonin by TPH1 is implicated in the pathophysiology of several diseases, including pulmonary arterial hypertension and various cancers.[2] In PAH, elevated serotonin levels contribute to vasoconstriction, smooth muscle cell proliferation, and inflammation in the pulmonary arteries.[2] In colorectal cancer, serotonin can promote tumor growth and metastasis.[3]

This compound is a novel therapeutic agent developed by Trypto Therapeutics designed to selectively inhibit TPH1, thereby reducing the production of peripheral serotonin and mitigating its pathological effects.[2] Its unique mechanism of action, which involves simultaneous binding to the tryptophan and tetrahydrobiopterin (BH4) cofactor binding pockets of TPH1, distinguishes it from other TPH inhibitors.[2][4]

Mechanism of Action

This compound is a xanthine-imidazothiazole derivative that acts as a potent inhibitor of TPH1.[3] Unlike competitive inhibitors that target either the substrate or cofactor binding site, this compound employs an enhanced dual-binding mode.[2][4] This allows for a more potent and potentially more selective inhibition of the enzyme's activity. By blocking the catalytic function of TPH1, this compound effectively reduces the synthesis of 5-hydroxytryptophan (5-HTP), the precursor to serotonin, in peripheral tissues.[1] This leads to a decrease in circulating serotonin levels, thereby addressing the serotonin-dependent disease mechanisms.

Quantitative Preclinical Data

The preclinical development program for this compound has yielded significant quantitative data across in vitro and in vivo models, demonstrating its potency, selectivity, and efficacy.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Cell Line/Assay Condition | Reference |

| TPH1 | 0.077 | Enzymatic Assay | [3] |

| TPH2 | 0.016 | Enzymatic Assay | [3] |

| Intracellular Serotonin | 0.952 | BON Cells | [3] |

| Phenylalanine Hydroxylase (PAH) | 0.4035 | Enzymatic Assay | [5] |

| Tyrosine Hydroxylase (TH) | 1.359 | Enzymatic Assay | [5] |

Table 2: Pharmacokinetic Properties of this compound

| Species | Administration | Dose (mg/kg) | Oral Bioavailability (%) | Plasma Half-life (h) | Reference |

| Mouse | Oral | 50 | 41.3 | 1.76 | [3] |

| Mouse | Intravenous | 10 | - | - | [3] |

| Rat | Oral | 20 | - | 4.48 | [3] |

| Rat | Oral | 50 | - | 3.41 | [3] |

Table 3: Efficacy of this compound in the Sugen-Hypoxia Rat Model of Pulmonary Arterial Hypertension

| Parameter | SuHx + Vehicle | SuHx + this compound (20 mg/kg/day) | P-value | Reference |

| Mean Pulmonary Artery Pressure (mmHg) | 48.9 | 41.2 | 0.0289 | [4] |

| Systolic Pulmonary Artery Pressure (mmHg) | 79.2 | 63.4 | 0.0251 | [4] |

| Right Ventricular Systolic Pressure (mmHg) | 79.1 | 62.8 | 0.0276 | [4] |

| Right Ventricular Wall Thickness | - | 7% reduction | 0.0479 | [4] |

| Survival Rate (%) | 83.3 | 91.7 | - | [4] |

| RV Systolic Pressure (mmHg) - Inhalation | 67.25 | 51.47 | <0.0001 | [6] |

| RV Ejection Fraction (%) - Inhalation | 47.9 | 66.8 | <0.0001 | [6] |

Table 4: Efficacy of this compound in the MC38 Mouse Colon Carcinoma Model

| Treatment | Dose (mg/kg/day) | Outcome | Reference |

| This compound | 100 | Significantly reduced tumor growth and absolute tumor volume | [3] |

Detailed Experimental Protocols

In Vitro TPH1 Enzymatic Activity Assay

This protocol is a general representation of a TPH1 enzymatic assay and may require optimization for specific experimental setups.

-

Objective: To determine the in vitro inhibitory potency of this compound on human TPH1.

-

Materials:

-

Recombinant human TPH1 enzyme

-

L-tryptophan (substrate)

-

(6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride (BH4) (cofactor)

-

Ferrous ammonium sulfate

-

Catalase

-

Assay buffer (e.g., 40 mM HEPES, pH 7.0, 200 mM ammonium sulfate)

-

This compound (or other test compounds) dissolved in DMSO

-

Quenching solution (e.g., 2% acetic acid in ethanol)

-

384-well plates

-

-

Procedure:

-

Prepare a master mix of the assay buffer containing ferrous ammonium sulfate and catalase.

-

Serially dilute this compound in DMSO.

-

Add the diluted this compound to the wells of the 384-well plate.

-

Add the TPH1 enzyme to the wells.

-

Initiate the reaction by adding a mixture of L-tryptophan and BH4.

-

Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Measure the production of 5-hydroxytryptophan (5-HTP) using a suitable detection method, such as fluorescence or LC-MS/MS.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.[3]

-

Sugen-Hypoxia (SuHx) Rat Model of Pulmonary Arterial Hypertension

This model is a well-established and clinically relevant model for severe PAH.

-

Objective: To evaluate the in vivo efficacy of this compound in a model of severe PAH.

-

Animal Model: Male Sprague Dawley rats.[4]

-

Procedure:

-

On day 0, administer a single subcutaneous injection of Sugen 5416 (20 mg/kg).[4]

-

Immediately following the injection, expose the rats to chronic hypoxia (10% O2) for 3 weeks.[4]

-

After the 3-week hypoxia period, return the rats to normoxia.

-

Initiate daily oral treatment with this compound (e.g., 20 mg/kg/day) or vehicle control for a duration of 5 weeks.[4]

-

At the end of the treatment period, perform hemodynamic measurements via right heart catheterization to assess parameters such as mean pulmonary artery pressure, right ventricular systolic pressure, and cardiac output.[4]

-

Harvest heart and lungs for histological analysis to assess right ventricular hypertrophy and pulmonary vascular remodeling.[4]

-

MC38 Syngeneic Mouse Colon Carcinoma Model

This model is commonly used to evaluate the efficacy of anti-cancer agents in an immunocompetent setting.

-

Objective: To assess the anti-tumor efficacy of this compound in a model of colorectal cancer.

-

Animal Model: C57BL/6 mice.

-

Procedure:

-

Subcutaneously implant MC38 colon carcinoma cells into the flank of the mice.

-

Allow tumors to establish to a palpable size.

-

Initiate daily oral treatment with this compound (e.g., 100 mg/kg/day) or vehicle control.[3]

-

Monitor tumor growth regularly by measuring tumor volume with calipers.

-

At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis.

-

Signaling Pathways and Downstream Effects

The inhibition of TPH1 by this compound leads to a reduction in peripheral serotonin, which in turn modulates several downstream signaling pathways implicated in disease pathogenesis. RNA sequencing analysis from preclinical models suggests that this compound treatment leads to changes in gene expression related to:

-

Reduced Cell Motility and Migration: This is particularly relevant in the context of cancer metastasis.[6]

-

Suppressed Extracellular Matrix Remodeling: This can contribute to the reversal of vascular remodeling in PAH.[6]

-

Modulation of the Immune Response: Serotonin is known to have immunomodulatory effects, and its reduction can alter the inflammatory landscape.[6]

-

Suppression of Pulmonary Vascular Remodeling: This is achieved through the modulation of proliferation, apoptosis, and homeostasis of vascular cells.[6]

Conclusion and Future Directions

This compound has emerged as a promising therapeutic candidate with a novel mechanism of action for the treatment of diseases driven by excess peripheral serotonin. The robust preclinical data in models of pulmonary arterial hypertension and colorectal cancer provide a strong rationale for its continued development. Future work will focus on completing the necessary studies for an Investigational New Drug (IND) application and advancing this compound into clinical trials to evaluate its safety and efficacy in human patients.[2] The unique dual-binding properties and potent inhibition of TPH1 position this compound as a potentially best-in-class therapeutic for a range of serotonin-dependent disorders.

References

- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRYPTO Therapeutics Develops a Novel Class of Tryptophan Hydroxylase-1 Inhibitors to Address Unmet Medical Needs in Serotonin-Dependent Diseases - TO H5*: BioVaria Munich - Europe's leading showcasing Event for LIFE-SCIENCE Technologies [biovaria.org]

- 3. frontiersin.org [frontiersin.org]

- 4. TPT‐004, a Next‐Generation Inhibitor of Tryptophan Hydroxylase, Ameliorates Pulmonary Arterial Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhalation of the Novel Tryptophan Hydroxylase 1 Inhibitor this compound Alleviates Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

TPT-004: A Technical Guide to its TPH1 and TPH2 Inhibitory Potency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory potency of TPT-004 against tryptophan hydroxylase 1 (TPH1) and tryptophan hydroxylase 2 (TPH2), the rate-limiting enzymes in serotonin biosynthesis. This compound is a novel, potent, and selective inhibitor of tryptophan hydroxylases, with potential therapeutic applications in conditions associated with peripheral serotonin overproduction.

Core Data Summary

The inhibitory activity of this compound against both TPH isoforms has been quantified through in vitro enzymatic assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Target Enzyme | Inhibitory Potency (IC50) | Reference |

| TPH1 | 77 nM | [1] |

| TPH2 | 16 nM | [1] |

Mechanism of Action

This compound is a xanthine-imidazothiazole derivative that acts as a dual inhibitor, targeting both the tryptophan substrate and the tetrahydrobiopterin (BH4) cofactor binding sites of TPH1. This tripartite binding mode, which also involves chelation of the catalytic iron ion, distinguishes it from other TPH inhibitors and contributes to its high potency.[2]

Experimental Protocols

TPH1 and TPH2 Enzymatic Inhibition Assay

The inhibitory potency of this compound against recombinant human TPH1 and TPH2 was determined using a fluorescence-based enzymatic assay. The following protocol is based on methodologies described for high-throughput screening of TPH inhibitors.[2]

Materials:

-

Recombinant human TPH1 and TPH2 enzymes

-

This compound (or other test compounds)

-

L-tryptophan (substrate)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 mM KCl, 10% glycerol, and 0.5 mM TCEP)

-

Catalase

-

Ferrous ammonium sulfate

-

96-well or 384-well black plates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

-

Enzyme Preparation: Recombinant TPH1 or TPH2 enzyme is diluted in the assay buffer to the desired concentration.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing L-tryptophan and BH4 at concentrations around their respective Km values to ensure sensitive detection of competitive inhibitors. Catalase and ferrous ammonium sulfate are also included.

-

Assay Execution:

-

The serially diluted this compound is added to the wells of the microplate.

-

The diluted enzyme (TPH1 or TPH2) is then added to the wells.

-

The reaction is initiated by the addition of the reaction mixture.

-

Control wells include a positive control (enzyme and substrates without inhibitor) and a negative control (substrates without enzyme).

-

-

Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).

-

Fluorescence Measurement: The production of 5-hydroxytryptophan (5-HTP) is measured by detecting its intrinsic fluorescence using a microplate reader with excitation and emission wavelengths optimized for 5-HTP (e.g., ~300 nm excitation and ~340 nm emission).

-

Data Analysis: The fluorescence intensity is proportional to the enzyme activity. The percentage of inhibition for each this compound concentration is calculated relative to the positive control. The IC50 value is then determined by fitting the concentration-response data to a suitable nonlinear regression model.

Cellular Serotonin Reduction Assay in BON Cells

The ability of this compound to inhibit serotonin production in a cellular context was assessed using the human carcinoid BON cell line, which endogenously expresses TPH1.

Materials:

-

Human carcinoid BON cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics

-

This compound

-

Lysis buffer

-

Serotonin quantification kit (e.g., ELISA or LC-MS/MS based)

Procedure:

-

Cell Culture: BON cells are seeded in multi-well plates and cultured until they reach a desired confluency.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24-72 hours) to allow for the inhibition of serotonin synthesis.

-

Cell Lysis: After incubation, the cells are washed and then lysed to release intracellular contents, including serotonin.

-

Serotonin Quantification: The concentration of serotonin in the cell lysates is determined using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The serotonin levels in the this compound-treated cells are compared to the vehicle-treated control cells to determine the dose-dependent reduction in serotonin production. The IC50 value for cellular serotonin reduction can then be calculated.

Visualizations

Serotonin Biosynthesis Pathway and this compound Inhibition

Caption: this compound inhibits the conversion of L-Tryptophan to 5-HTP by TPH1 and TPH2.

Experimental Workflow for TPH Inhibition Assay

Caption: Step-by-step workflow for determining the IC50 of this compound on TPH enzymes.

Logical Relationship of this compound's Dual Inhibition Mechanism

Caption: this compound simultaneously interacts with the substrate, cofactor, and catalytic sites of TPH1.

References

TPT-004: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPT-004 is a novel, next-generation small molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[1][2] Developed by Trypto Therapeutics GmbH, this compound has emerged as a promising therapeutic candidate for serotonin-dependent diseases, with a primary focus on Pulmonary Arterial Hypertension (PAH) and potential applications in colorectal cancer.[1][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and data presented for scientific and research use.

This compound belongs to a class of xanthine-imidazopyridine and -imidazothiazole derivatives.[1] Its mechanism of action involves the potent and selective inhibition of TPH1, the peripheral isoform of the enzyme, thereby reducing the pathological overproduction of serotonin in the body.[1][2] This targeted approach aims to mitigate the adverse effects of excessive serotonin signaling while minimizing central nervous system effects.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its inhibitory potency, pharmacokinetic properties, and in vivo efficacy.

| Parameter | Value | Species | Assay Conditions | Reference |

| TPH1 IC50 | 77 nM | Human | in vitro enzymatic assay | [3] |

| TPH2 IC50 | 16 nM | Human | in vitro enzymatic assay | [3] |

| BON Cell IC50 | 952 nM | Human | Intracellular serotonin reduction |

| Parameter | Value | Species | Dosing Route | Reference |

| Oral Bioavailability | 41.3% | Mouse | 50 mg/kg | |

| Oral Half-life | 1.76 h | Mouse | 50 mg/kg | |

| Oral Half-life | 4.48 h | Rat | 20 mg/kg | |

| Oral Half-life | 3.41 h | Rat | 50 mg/kg |

| Efficacy Endpoint | Result | Animal Model | Treatment Regimen | Reference |

| Tumor Growth Reduction | Significant | MC38 mouse colon carcinoma | 100 mg/kg/day | [3] |

| Reduction in Mean Pulmonary Artery Pressure | Significant | Sugen-Hypoxia induced PAH (rat) | Not specified |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the serotonin synthesis pathway targeted by this compound and a general workflow for its synthesis and evaluation.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the procedures outlined in the supplementary information of Specker, E. et al., J. Med. Chem. 2023, 66 (21), pp 14866–14896. The synthesis involves a multi-step sequence starting from commercially available materials.

Note: The following is a generalized representation. For precise, step-by-step instructions, including reagent quantities, reaction conditions, and purification methods, please refer to the aforementioned publication's supporting information.

-

Synthesis of the Xanthine Core: The synthesis typically begins with the appropriate derivatization of a xanthine precursor. This involves alkylation at the N1 and N3 positions.

-

Introduction of the Imidazothiazole Moiety: A key step is the construction of the imidazothiazole ring system, which is then coupled to the xanthine core. This is often achieved through a condensation reaction followed by cyclization.

-

Final Coupling and Deprotection: The final steps involve the coupling of the side chains and any necessary deprotection steps to yield the final this compound molecule.

-

Purification and Characterization: The final compound is purified using standard techniques such as column chromatography and/or recrystallization. The structure and purity are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

TPH1 Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of this compound against TPH1.

-

Reagents and Materials:

-

Recombinant human TPH1 enzyme

-

L-tryptophan (substrate)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Ferrous ammonium sulfate

-

Assay buffer (e.g., HEPES or Tris-HCl)

-

This compound (test compound)

-

96-well microplates

-

Plate reader for fluorescence or HPLC system for product detection

-

-

Assay Procedure: a. A reaction mixture is prepared containing the assay buffer, catalase, ferrous ammonium sulfate, and L-tryptophan. b. This compound is added to the wells of a 96-well plate at various concentrations. Control wells receive vehicle (e.g., DMSO). c. The recombinant TPH1 enzyme is added to the wells. d. The reaction is initiated by the addition of the cofactor, BH4. e. The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration. f. The reaction is stopped by the addition of a quenching solution (e.g., perchloric acid). g. The amount of the product, 5-hydroxytryptophan (5-HTP), is quantified. This can be done either by measuring the native fluorescence of 5-HTP or by using an HPLC-based method for separation and detection. h. The IC50 value, the concentration of this compound that inhibits 50% of the TPH1 activity, is calculated from the dose-response curve.

MC38 Mouse Colon Carcinoma Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a syngeneic mouse model of colon cancer.

-

Animals and Cell Line:

-

C57BL/6 mice (female, 6-8 weeks old)

-

MC38 murine colon adenocarcinoma cell line

-

-

Tumor Implantation: a. MC38 cells are cultured in appropriate media. b. On the day of implantation, cells are harvested, washed, and resuspended in a suitable vehicle (e.g., PBS or Matrigel). c. A specific number of cells (e.g., 1 x 10⁶ cells) are injected subcutaneously into the flank of each mouse.

-

Treatment: a. Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment and control groups. b. This compound is formulated in a suitable vehicle for oral administration (e.g., gavage). c. The treatment group receives daily oral doses of this compound (e.g., 100 mg/kg). The control group receives the vehicle alone.

-

Efficacy Evaluation: a. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length x width²)/2. b. Body weight of the mice is monitored as an indicator of toxicity. c. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. d. The tumor growth inhibition (TGI) is calculated to determine the efficacy of this compound.

Conclusion

This compound is a potent and selective TPH1 inhibitor with a promising preclinical profile for the treatment of diseases driven by peripheral serotonin overproduction. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in this novel therapeutic agent. Further investigation into its clinical efficacy and safety is warranted.

References

TPT-004: A Technical Guide to its Role in Peripheral Serotonin Reduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of TPT-004, a novel and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in peripheral serotonin synthesis. By targeting TPH1, this compound effectively reduces the production of serotonin outside of the central nervous system, a mechanism with significant therapeutic potential in a range of disorders characterized by excessive peripheral serotonin. This document details the mechanism of action of this compound, summarizes key preclinical data, outlines experimental protocols for its evaluation, and provides visual representations of its mechanism and experimental workflows.

Introduction: The Role of Peripheral Serotonin

Serotonin (5-hydroxytryptamine, 5-HT) is a critical signaling molecule with diverse physiological functions. While its role as a neurotransmitter in the central nervous system (CNS) is well-established, approximately 95% of the body's serotonin is produced peripherally, primarily by enterochromaffin cells in the gut.[1] Peripheral serotonin is involved in a wide array of processes, including gastrointestinal motility, vasoconstriction, inflammation, and platelet aggregation.[2] Dysregulation of peripheral serotonin has been implicated in the pathophysiology of various diseases, including pulmonary arterial hypertension (PAH), carcinoid syndrome, and inflammatory and fibrotic conditions.[3][4]

The synthesis of peripheral serotonin is initiated by the enzyme tryptophan hydroxylase 1 (TPH1), which converts L-tryptophan to 5-hydroxytryptophan (5-HTP).[2] This makes TPH1 a key therapeutic target for modulating peripheral serotonin levels without affecting central serotonin, which is synthesized by the distinct TPH2 isoform.[3] this compound is a next-generation, potent, and selective TPH1 inhibitor designed to reduce pathologically high peripheral serotonin synthesis.[3]

Mechanism of Action of this compound

This compound is a xanthine-imidazopyridine derivative that acts as a highly potent inhibitor of TPH1.[3] Its mechanism of action involves binding to the catalytic site of the TPH1 enzyme, thereby preventing the conversion of tryptophan to 5-HTP, the rate-limiting step in serotonin biosynthesis. This leads to a significant reduction in the production of peripheral serotonin.

Signaling Pathway of Peripheral Serotonin Synthesis and this compound Inhibition

The following diagram illustrates the biochemical pathway of peripheral serotonin synthesis and the point of intervention for this compound.

Caption: this compound inhibits TPH1, blocking serotonin synthesis.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data available for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Assay Type | IC50 Value | Reference |

| TPH1 (human, recombinant) | Enzymatic Assay | 77 nM | [3] |

| TPH2 (human, recombinant) | Enzymatic Assay | 16 nM | [3] |

| Intracellular Serotonin | BON Cell Assay | 952 nM | [5] |

Table 2: Pharmacokinetic Properties of this compound

| Species | Administration | Dose | Oral Bioavailability | Plasma Half-life | Reference |

| Mouse | Oral | 50 mg/kg | 41.3% | 1.76 h | [5] |

| Rat | Oral | 20 mg/kg | Not Reported | 4.48 h | [5] |

| Rat | Oral | 50 mg/kg | Not Reported | 3.41 h | [5] |

Table 3: In Vivo Efficacy of this compound in a Rat Model of Pulmonary Arterial Hypertension

| Parameter | Treatment Group | Value | % Change vs. Vehicle | p-value | Reference |

| Mean Pulmonary Artery Pressure | Vehicle | 48.9 mm Hg | - | - | [1] |

| This compound (20 mg/kg/day) | 41.2 mm Hg | ↓ 16% | 0.0289 | [1] | |

| Systolic Pulmonary Artery Pressure | Vehicle | 79.2 mm Hg | - | - | [1] |

| This compound (20 mg/kg/day) | 63.4 mm Hg | ↓ 20% | 0.0251 | [1] | |

| Right Ventricular Systolic Pressure | Vehicle | 79.1 mm Hg | - | - | [1] |

| This compound (20 mg/kg/day) | 62.8 mm Hg | ↓ 20% | 0.0276 | [1] |

Note: While preclinical studies confirm that this compound reduces peripheral serotonin levels in vivo, specific percentage reductions in blood or tissue are not consistently reported in the reviewed literature.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the efficacy of this compound.

In Vitro TPH1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human TPH1.

Materials:

-

Recombinant human TPH1 enzyme

-

L-tryptophan (substrate)

-

This compound (test compound)

-

Assay buffer and necessary co-factors

-

Detection reagents

Protocol:

-

Prepare a series of dilutions of this compound.

-

In a microplate, combine the recombinant TPH1 enzyme with the various concentrations of this compound and incubate for a predefined period.

-

Initiate the enzymatic reaction by adding L-tryptophan.

-

Allow the reaction to proceed for a specified time at a controlled temperature.

-

Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence or HPLC).

-

Plot the enzyme activity against the logarithm of the this compound concentration.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the TPH1 enzyme activity, using non-linear regression analysis.

In Vivo Evaluation in a Sugen-Hypoxia (SuHx) Rat Model of Pulmonary Arterial Hypertension

Objective: To assess the therapeutic efficacy of this compound in a well-established animal model of PAH.

Model: The Sugen-hypoxia (SuHx) model in rats is used to induce severe PAH that closely mimics the human disease.

Protocol:

-

Induction of PAH:

-

Administer a single subcutaneous injection of Sugen 5416 (a VEGF receptor inhibitor) to male Sprague-Dawley rats.

-

House the rats in a hypoxic environment (e.g., 10% oxygen) for a period of 3 weeks to induce pulmonary vascular remodeling.

-

Return the rats to normoxic conditions for a subsequent period to allow for the development of severe PAH.

-

-

Treatment:

-

Randomize the rats into treatment groups: vehicle control and this compound.

-

Administer this compound orally at a specified dose (e.g., 20 mg/kg/day) for a defined duration (e.g., 5 weeks).

-

-

Efficacy Assessment:

-

At the end of the treatment period, perform hemodynamic measurements, including right ventricular systolic pressure and mean pulmonary arterial pressure, via right heart catheterization.

-

Conduct echocardiography to assess right ventricular function.

-

Harvest lung and heart tissues for histological analysis to evaluate pulmonary vascular remodeling and right ventricular hypertrophy.

-

Measure serotonin levels in blood and/or tissue samples to confirm the pharmacodynamic effect of this compound.

-

Experimental Workflow and Logical Relationships

The following diagram outlines a typical preclinical development workflow for a TPH1 inhibitor like this compound.

Caption: A typical preclinical workflow for a TPH1 inhibitor.

Conclusion

This compound is a promising therapeutic agent that selectively targets peripheral serotonin synthesis through the potent inhibition of TPH1. Preclinical data have demonstrated its ability to effectively reduce serotonin levels and show efficacy in a relevant animal model of pulmonary arterial hypertension. The favorable pharmacokinetic profile of this compound further supports its potential for clinical development. Further investigation is warranted to fully elucidate its therapeutic applications in various diseases driven by peripheral serotonin dysregulation.

References

- 1. Microbiota influence on behavior: Integrative analysis of serotonin metabolism and behavioral profile in germ-free mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Tryptophan-Synthesizing Bacteria Enhance Intestinal Serotonin Signalin" by Theresa Bettina Legan [scholarworks.uvm.edu]

- 3. researchgate.net [researchgate.net]

- 4. Trypto Therapeutics [tryptotherapeutics.com]

- 5. This compound, a tryptophan hydroxylase inhibitor with efficacy in MC38 mouse colon carcinoma model | BioWorld [bioworld.com]

TPT-004: A Technical Guide to its Biological Targets in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPT-004 is a novel, potent, orally active small molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin. With demonstrated efficacy in preclinical cancer models, this compound is emerging as a promising therapeutic candidate. This technical guide provides an in-depth overview of the biological targets of this compound in cancer cells, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. The guide also includes visualizations of the implicated signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in oncology.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a well-known neurotransmitter, has been increasingly implicated in the pathophysiology of cancer. Elevated levels of peripheral serotonin have been shown to contribute to tumor growth, proliferation, and invasion. Tryptophan hydroxylase (TPH) is the initial and rate-limiting enzyme in the biosynthesis of serotonin. The existence of two isoforms, TPH1 and TPH2, allows for the separate regulation of peripheral and central serotonin pools, respectively. This compound, developed by Trypto Therapeutics GmbH, is a potent inhibitor of both TPH1 and TPH2, with a favorable pharmacokinetic profile and demonstrated anti-tumor activity in preclinical models of colorectal cancer. This document serves as a technical resource for researchers and drug development professionals interested in the biological targets and mechanisms of this compound in cancer.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of TPH, leading to a reduction in serotonin production. This depletion of serotonin in the tumor microenvironment is hypothesized to impact cancer cells through multiple downstream mechanisms.

Direct Inhibition of Tryptophan Hydroxylase

This compound is a highly potent inhibitor of both TPH1 and TPH2 isoforms. By blocking the catalytic activity of these enzymes, this compound effectively reduces the synthesis of serotonin from its precursor, L-tryptophan.

Attenuation of Pro-Tumorigenic Serotonin Signaling

Serotonin has been shown to promote cancer cell proliferation and survival by activating downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. By reducing the bioavailability of serotonin, this compound is expected to attenuate the activation of these critical pro-survival pathways in cancer cells.

dot

Caption: Proposed mechanism of action for this compound in cancer cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Cell Line | Assay | Reference |

| TPH1 | 0.077 | - | Enzyme Inhibition Assay | [1] |

| TPH2 | 0.016 | - | Enzyme Inhibition Assay | [1] |

| Intracellular Serotonin | 0.952 | BON cells | Serotonin Level Measurement | [1] |

Table 2: In Vivo Efficacy of this compound in a Syngeneic Mouse Colon Carcinoma Model (MC38)

| Treatment Group | Dosage | Tumor Growth Reduction | Effect on Body Weight | Reference |

| This compound | 100 mg/kg/day | Significant reduction in tumor growth and absolute tumor volume | No relevant effect | [1] |

Table 3: Pharmacokinetic Properties of this compound

| Species | Administration | Dose | Oral Bioavailability (%) | Plasma Half-life (h) | Reference |

| Mouse | Oral | 50 mg/kg | 41.3 | 1.76 | [1] |

| Mouse | Intravenous | 10 mg/kg | - | - | [1] |

| Rat | Oral | 20 mg/kg | - | 4.48 | [1] |

| Rat | Oral | 50 mg/kg | - | 3.41 | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound in cancer.

TPH Enzyme Inhibition Assay

-

Objective: To determine the in vitro potency of this compound in inhibiting TPH1 and TPH2.

-

Methodology:

-

Recombinant human TPH1 and TPH2 enzymes are used.

-

The assay is performed in the presence of the enzyme, L-tryptophan (substrate), and a cofactor (e.g., 6R-L-erythro-5,6,7,8-tetrahydrobiopterin).

-

This compound is added at various concentrations.

-

The production of 5-hydroxytryptophan (5-HTP), the product of the TPH-catalyzed reaction, is measured using a suitable detection method, such as HPLC with fluorescence detection.

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Serotonin Measurement Assay

-

Objective: To assess the effect of this compound on intracellular serotonin levels.

-

Methodology:

-

A serotonergic cell line, such as human carcinoid BON cells, is cultured.

-

Cells are treated with varying concentrations of this compound for a specified duration.

-

Cells are harvested and lysed.

-

Intracellular serotonin levels in the cell lysates are quantified using a sensitive method like an ELISA (Enzyme-Linked Immunosorbent Assay) or LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

IC50 values for the reduction of intracellular serotonin are determined.

-

dot

Caption: Workflow for cell-based serotonin measurement assay.

Western Blot Analysis for Signaling Pathway Modulation

-

Objective: To investigate the effect of this compound on the activation of key cancer-related signaling pathways (e.g., PI3K/Akt, MAPK).

-

Methodology:

-

Cancer cell lines (e.g., MC38) are treated with this compound at various concentrations and time points.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated (activated) and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The relative levels of phosphorylated proteins are quantified and normalized to the total protein levels to assess the effect of this compound on pathway activation.

-

In Vivo Tumor Xenograft/Syngeneic Model Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Immunocompromised (for xenografts) or immunocompetent (for syngeneic models, e.g., C57BL/6 mice for MC38 tumors) mice are used.

-

Cancer cells (e.g., MC38) are implanted subcutaneously or orthotopically.

-

Once tumors are established, mice are randomized into treatment and control (vehicle) groups.

-

This compound is administered orally at a specified dose and schedule.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

-

The anti-tumor efficacy is determined by comparing the tumor growth in the this compound-treated group to the control group.

-

dot

Caption: Workflow for in vivo syngeneic tumor model studies.

Future Directions

While the initial preclinical data for this compound in cancer is promising, further research is needed to fully elucidate its mechanism of action and therapeutic potential. Key areas for future investigation include:

-

Detailed Signaling Pathway Analysis: Comprehensive studies, including RNA sequencing and phosphoproteomics, are required to identify the full spectrum of signaling pathways modulated by this compound in various cancer cell types.

-

Role in the Tumor Microenvironment: Investigating the impact of this compound on immune cells, angiogenesis, and stromal components within the tumor microenvironment will provide a more complete picture of its anti-cancer effects.

-

Combination Therapies: Evaluating the synergistic potential of this compound with other anti-cancer agents, such as chemotherapy and immunotherapy, could lead to more effective treatment strategies.

-

Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be crucial for patient selection in future clinical trials.

Conclusion

This compound is a potent TPH inhibitor with a clear mechanism of action centered on the reduction of serotonin synthesis. Preclinical studies have demonstrated its ability to inhibit the growth of colorectal cancer, highlighting its potential as a novel therapeutic agent. This technical guide provides a foundational understanding of the biological targets of this compound in cancer cells, supported by quantitative data and detailed experimental protocols. Further research into the intricate downstream effects of this compound on cancer cell signaling and the tumor microenvironment will be instrumental in advancing this promising molecule towards clinical application.

References

TPT-004: A Novel Tryptophan Hydroxylase Inhibitor for Serotonin-Dependent Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TPT-004 is a novel, potent, small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin. By targeting both TPH1 and TPH2 isoforms, this compound effectively reduces peripheral serotonin levels, a key mediator in the pathophysiology of a range of diseases. This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols for key studies are provided, and the therapeutic potential of this compound in serotonin-dependent diseases, including pulmonary arterial hypertension (PAH) and colorectal cancer, is discussed.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a well-known neurotransmitter in the central nervous system, also plays a critical role as a peripheral hormone. Dysregulation of peripheral serotonin has been implicated in a variety of pathological conditions, including pulmonary hypertension, carcinogenesis, and fibrotic diseases.[1][2] Tryptophan hydroxylase (TPH) is the initial and rate-limiting enzyme in the biosynthesis of serotonin. The existence of two isoforms, TPH1, predominantly found in the periphery (e.g., in the gut and pineal gland), and TPH2, located in the central nervous system, allows for the targeted modulation of peripheral serotonin levels without significantly affecting central serotonin.[3]

This compound is a next-generation TPH inhibitor developed by Trypto Therapeutics GmbH.[4] It exhibits a unique dual-binding mechanism, targeting both the substrate (tryptophan) and co-substrate (tetrahydrobiopterin) binding pockets of the TPH enzyme.[5] This novel mode of action contributes to its high potency and specificity. Preclinical studies have demonstrated the therapeutic potential of this compound in models of pulmonary arterial hypertension and colorectal cancer, suggesting its broad applicability for serotonin-dependent pathologies.[4][6]

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting TPH1 and TPH2, thereby blocking the conversion of tryptophan to 5-hydroxytryptophan, the precursor of serotonin. This leads to a reduction in the production of peripheral serotonin. A key feature of this compound is its minimal penetration of the blood-brain barrier, which is expected to limit its effects on central nervous system serotonin levels and potentially reduce the risk of centrally-mediated side effects.[4][7]

References

- 1. Telotristat ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Protocol for a first-in-human feasibility study of T regulatory cells (TR004) for inflammatory bowel disease using (ex vivo) Treg expansion (TRIBUTE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 5. Rodatristat ethyl not appropriate for pulmonary arterial hypertension | springermedicine.com [springermedicine.com]

- 6. ascopubs.org [ascopubs.org]

- 7. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of TPT-004: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of TPT-004, a novel and potent inhibitor of tryptophan hydroxylase (TPH). The following sections detail the molecule's mechanism of action, enzymatic and cell-based activity, selectivity profile, and the experimental methodologies used for its evaluation.

Core Mechanism of Action

This compound is a selective, orally active inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[1][2][3] It targets both TPH1, the peripheral isoform, and TPH2, the isoform found predominantly in the central nervous system.[1][2][3] The inhibitory action of this compound is achieved through a dual-binding mode, engaging with both the tryptophan substrate and tetrahydrobiopterin cofactor binding sites within the catalytic pocket of the TPH enzyme.[4][5][6] This mechanism effectively blocks the conversion of L-tryptophan to 5-hydroxytryptophan, the precursor to serotonin.

Quantitative In Vitro Profile

The following tables summarize the key quantitative data obtained from in vitro studies of this compound.

Table 1: Enzymatic Inhibition

| Target Enzyme | IC50 (nM) |

| TPH1 | 77 |

| TPH2 | 16 |

IC50 (Half maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the enzyme's activity.[1][2][3]

Table 2: Cell-Based Activity

| Cell Line | Assay | IC50 (µM) |

| BON (Human Carcinoid) | Intracellular Serotonin Reduction | 0.952 |

This assay measures the ability of this compound to reduce serotonin levels within a cellular context.[2][3]

Table 3: Selectivity Profile

| Enzyme | IC50 (nM) |

| Phenylalanine Hydroxylase (PAH) | 403.5 |

| Tyrosine Hydroxylase (TH) | 1359 |

Higher IC50 values against PAH and TH demonstrate the selectivity of this compound for TPH enzymes.[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

TPH1 and TPH2 Enzyme Inhibition Assay

This assay quantifies the inhibitory potency of this compound against recombinant human TPH1 and TPH2 enzymes.

Workflow:

Methodology:

-

Reagents and Materials:

-

Recombinant human TPH1 and TPH2 enzymes

-

L-Tryptophan (substrate)

-

6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4, cofactor)

-

This compound

-

HEPES buffer, Dithiothreitol (DTT), Glycerol

-

Perchloric acid

-

High-Performance Liquid Chromatography (HPLC) system

-

-

Procedure: a. A reaction mixture is prepared containing assay buffer, the respective TPH enzyme, the substrate L-tryptophan, and the cofactor BH4. b. this compound is serially diluted and added to the reaction mixture. c. The mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period. d. The enzymatic reaction is terminated by the addition of perchloric acid. e. The amount of the product, 5-hydroxytryptophan (5-HTP), is quantified using HPLC with fluorescence or electrochemical detection. f. IC50 values are calculated by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

BON Cell Intracellular Serotonin Assay

This cell-based assay determines the efficacy of this compound in reducing the production of serotonin in a human carcinoid cell line that endogenously expresses TPH1.

Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TPH inhibitor | Probechem Biochemicals [probechem.com]

- 3. This compound, a tryptophan hydroxylase inhibitor with efficacy in MC38 mouse colon carcinoma model | BioWorld [bioworld.com]

- 4. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 5. ahajournals.org [ahajournals.org]

- 6. TPT‐004, a Next‐Generation Inhibitor of Tryptophan Hydroxylase, Ameliorates Pulmonary Arterial Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]

TPT-004 for the Investigation of Tryptophan Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TPT-004, a novel and potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. This document details the mechanism of action of this compound, its inhibitory activity, and its application in preclinical research for conditions associated with dysregulated tryptophan metabolism, such as carcinoid syndrome and pulmonary arterial hypertension.

Introduction to this compound and Tryptophan Metabolism

Tryptophan is an essential amino acid that serves as a precursor for the synthesis of several bioactive molecules, including serotonin. The conversion of tryptophan to 5-hydroxytryptophan (5-HTP), the initial and rate-limiting step in serotonin synthesis, is catalyzed by tryptophan hydroxylase (TPH). Two isoforms of this enzyme exist: TPH1, primarily found in peripheral tissues like the gut and pineal gland, and TPH2, which is predominantly expressed in the central nervous system.

Dysregulation of peripheral serotonin production is implicated in the pathophysiology of various diseases. This compound is a selective, orally active small molecule inhibitor of both TPH1 and TPH2, developed to investigate the therapeutic potential of modulating tryptophan metabolism and reducing serotonin levels.

Mechanism of Action

This compound is a member of the xanthine-imidazothiazole class of compounds. It exerts its inhibitory effect on TPH by competing with the substrate, tryptophan, for binding to the active site of the enzyme. This inhibition leads to a reduction in the synthesis of 5-HTP and, consequently, a decrease in the production of serotonin.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) |

| TPH1 | 77[1][2] |

| TPH2 | 16[1][2] |

| Phenylalanine Hydroxylase (PAH) | 403.5[1] |

| Tyrosine Hydroxylase (TH) | 1359[1] |

Table 2: In Vitro Efficacy in Serotonergic Cells

| Cell Line | Parameter Measured | IC50 (µM) |

| BON cells | Intracellular Serotonin Levels | 0.952[1][2] |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Route of Administration | Dose | Oral Bioavailability (%) | Plasma Half-life (h) |

| Mouse | Oral | 50 mg/kg | 41.3[2] | 1.76[2] |

| Mouse | Intravenous | 10 mg/kg | N/A | N/A |

| Rat | Oral | 20 mg/kg | N/A | 4.48[2] |

| Rat | Oral | 50 mg/kg | N/A | 3.41[2] |

Table 4: In Vivo Efficacy of this compound in a Mouse Colon Carcinoma Model (MC38)

| Treatment Group | Dose | Endpoint | Result |

| This compound | 50 mg/kg (oral gavage, twice daily for 20 days)[1] | Tumor Growth | Attenuated tumor growth, especially in the initial phase[1][2] |

Table 5: In Vivo Efficacy of this compound in a Rat Model of Pulmonary Arterial Hypertension (Sugen-Hypoxia)

| Treatment Group | Dose | Parameter | Result vs. Vehicle |

| This compound | 20 mg/kg/day (oral) | Mean Pulmonary Artery Pressure | 16% reduction (41.2 mmHg vs. 48.9 mmHg)[3][4] |

| This compound | 20 mg/kg/day (oral) | Systolic Pulmonary Artery Pressure | Lower (63.4 mmHg vs. 79.2 mmHg)[3][4] |

| This compound | 20 mg/kg/day (oral) | RV Systolic Pressure | ~20% lower (62.8 mmHg vs. 79.1 mmHg)[4] |

| This compound | 20 mg/kg/day (oral) | RV Wall Thickness | 7% reduction[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

TPH1 and TPH2 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against TPH1 and TPH2.

Materials:

-

Recombinant human TPH1 or TPH2 enzyme

-

This compound

-

L-Tryptophan

-

6-methyltetrahydropterin (6-MPH4) as a cofactor

-

Catalase

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA)

-

Quenching solution

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the this compound dilutions. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Add the TPH1 or TPH2 enzyme to all wells except the negative control.

-

Initiate the enzymatic reaction by adding a mixture of L-tryptophan and 6-MPH4 to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Measure the fluorescence of the product (5-hydroxytryptophan) using a microplate reader (e.g., excitation at 300 nm and emission at 334 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Intracellular Serotonin Measurement in BON Cells

This protocol outlines the procedure for quantifying the effect of this compound on intracellular serotonin levels in the human carcinoid cell line, BON.

Materials:

-

BON cells

-

Cell culture medium (e.g., DMEM/F12)

-

This compound

-

Lysis buffer

-

HPLC system with electrochemical or fluorescence detection

-

Serotonin standard

Procedure:

-

Seed BON cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer and collect the cell lysates.

-

Centrifuge the lysates to pellet cellular debris.

-

Analyze the supernatant for serotonin content using an HPLC system.

-

Quantify the serotonin levels by comparing the peak areas to a standard curve generated with known concentrations of serotonin.

-

Normalize the serotonin levels to the total protein concentration in each sample.

-

Calculate the IC50 value for the reduction of intracellular serotonin.

In Vivo Efficacy in a Syngeneic Mouse Colon Carcinoma Model (MC38)

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

Animals:

-

Female C57BL/6N mice (e.g., 8 weeks old)

Procedure:

-

Subcutaneously implant MC38 tumor fragments into the flank of the mice.

-

Once the tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle to the respective groups via oral gavage, twice daily, for a specified period (e.g., 20 days).

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of general toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Compare the tumor growth curves between the this compound treated and vehicle control groups to assess efficacy.

In Vivo Efficacy in a Rat Model of Pulmonary Arterial Hypertension (Sugen-Hypoxia)

This protocol details the assessment of this compound in a well-established rat model of pulmonary arterial hypertension (PAH).

Animals:

-

Male Sprague Dawley rats

Procedure:

-

Induce PAH by administering a single subcutaneous injection of Sugen 5416 (a VEGFR inhibitor) followed by exposure to chronic hypoxia (e.g., 10% O2) for a period of time (e.g., 3 weeks).

-

After the induction period, return the rats to normoxia and randomize them into treatment and vehicle control groups.

-

Administer this compound (e.g., 20 mg/kg/day) or vehicle orally for a specified duration (e.g., 5 weeks).

-

At the end of the treatment period, perform hemodynamic measurements under anesthesia. This includes measuring right ventricular systolic pressure (RVSP), mean pulmonary arterial pressure (mPAP), and systemic arterial pressure via catheterization.

-

Perform echocardiography to assess right ventricular function and hypertrophy.

-

Euthanize the animals and collect heart and lung tissues for histological analysis to assess vascular remodeling and right ventricular hypertrophy.

-

Compare the measured parameters between the this compound treated and vehicle control groups.

Visualizations

The following diagrams illustrate key pathways and workflows related to the investigation of this compound.

Figure 1: Tryptophan to Serotonin Synthesis Pathway and the Point of Inhibition by this compound.

Figure 2: General Workflow for In Vitro Characterization of this compound.

Figure 3: General Workflow for In Vivo Efficacy Studies of this compound.

References

Pharmacological Profile of TPT-004: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPT-004 is a novel, potent, and selective inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo preclinical data, and detailed experimental protocols. This compound demonstrates significant therapeutic potential in oncology and pulmonary arterial hypertension through the targeted reduction of peripheral serotonin.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical signaling molecule involved in a wide array of physiological processes. While its role as a neurotransmitter in the central nervous system is well-established, peripheral serotonin, which accounts for over 95% of the body's total serotonin, is increasingly recognized as a key mediator in various pathologies, including cancer and pulmonary arterial hypertension (PAH). Tryptophan hydroxylase (TPH) exists in two isoforms: TPH1, predominantly found in the gut and pineal gland, is responsible for peripheral serotonin synthesis, while TPH2 is primarily expressed in the central nervous system. This compound is a next-generation TPH inhibitor designed for high potency and selectivity, with minimal brain penetration, offering a promising therapeutic strategy to mitigate diseases driven by excessive peripheral serotonin.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of TPH1 and TPH2. By blocking the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), this compound effectively reduces the downstream synthesis of serotonin. Its therapeutic rationale is based on lowering elevated peripheral serotonin levels that contribute to disease pathogenesis without significantly affecting central serotonin, thereby avoiding potential neurological side effects.

Signaling Pathway: Tryptophan Hydroxylase and Serotonin Synthesis

Caption: this compound inhibits TPH1/TPH2, blocking serotonin synthesis.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Inhibitory Potency of this compound

| Target | IC50 (nM) | Cell Line/Assay Condition | Reference |

| TPH1 | 77 | Recombinant Human TPH1 | [1][2] |

| TPH2 | 16 | Recombinant Human TPH2 | [1][2] |

| Phenylalanine Hydroxylase (PAH) | 403.5 | Not Specified | [1] |

| Tyrosine Hydroxylase (TH) | 1359 | Not Specified | [1] |

| Intracellular Serotonin Reduction | 952 (µM) | Serotonergic BON cells (72h treatment) | [2][3] |

Table 2: Pharmacokinetic Profile of this compound

| Species | Administration Route | Dose | Oral Bioavailability (%) | Half-life (t½) (hours) | Reference |

| Mouse | Oral | 50 mg/kg | 41.3 | 1.76 | [3] |

| Mouse | Intravenous | 10 mg/kg | - | Not Reported | [3] |

| Rat | Oral | 20 mg/kg | Not Reported | 4.48 | [3] |

| Rat | Oral | 50 mg/kg | Not Reported | 3.41 | [3] |

This compound exhibits minimal brain penetration.[3]

Table 3: Preclinical Efficacy of this compound

| Disease Model | Species | This compound Dose Regimen | Key Findings | Reference |

| MC38 Colon Carcinoma | Mouse | 100 mg/kg/day (oral) for 20 days | Significantly reduced tumor growth and volume. | [1][3] |

| Sugen-Hypoxia Induced PAH | Rat | 20 mg/kg/day (oral) for 5 weeks | Reduced mean pulmonary artery pressure by 16%; Lowered right ventricular systolic pressure by ~20%. | [4] |

| Sugen-Hypoxia Induced PAH | Rat | Inhalation (dose not specified) | Reduced right ventricular systolic pressure and improved ejection fraction. | [5][6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TPH1 and TPH2.

Methodology:

-

Recombinant human TPH1 and TPH2 enzymes are used.

-

The assay is typically performed in a multi-well plate format.

-

A series of dilutions of this compound are prepared.

-

The enzyme, substrate (L-tryptophan), and cofactor (tetrahydrobiopterin) are incubated with the different concentrations of this compound.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of product (5-HTP) formed is quantified using a suitable detection method (e.g., fluorescence, HPLC).

-

The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Caption: Workflow for in vitro enzyme inhibition assay.

MC38 Syngeneic Mouse Model of Colon Carcinoma

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Animal Model: Female C57BL/6N mice (8 weeks old).[1]

Tumor Implantation:

-

MC38 tumor fragments are subcutaneously transplanted into the mice.[1]

Treatment Protocol:

-

Once tumors are established, mice are randomized into treatment and vehicle control groups.

-

This compound is administered orally at a dose of 100 mg/kg/day.[1][3]

-

Treatment is continued for a specified duration (e.g., 20 days).[1]

Efficacy Assessment:

-

Tumor growth is monitored regularly by measuring tumor dimensions with calipers.

-

Animal body weight is recorded to assess toxicity.

-

At the end of the study, tumors are excised and weighed.

Sugen-Hypoxia (SuHx) Rat Model of Pulmonary Arterial Hypertension

Objective: To assess the therapeutic potential of this compound in a model of severe PAH.

Animal Model: Male Sprague Dawley rats (8-9 weeks old).[4]

Induction of PAH:

-

A single subcutaneous injection of Sugen 5416 (a VEGFR inhibitor) is administered.[4]

-

Rats are then exposed to chronic hypoxia (e.g., 10% oxygen) for a period of 3 weeks.[4]

Treatment Protocol:

-

Following the hypoxia period, rats are randomized to receive either this compound or vehicle.

-

This compound is administered orally at a dose of 20 mg/kg/day for 5 weeks.[4]

Efficacy Assessment:

-

Hemodynamic parameters are measured, including mean pulmonary artery pressure, right ventricular systolic pressure, and pulmonary vascular resistance.[4]

-

Right ventricular hypertrophy is assessed.[4]

-

Histological analysis of the pulmonary vasculature is performed to evaluate remodeling.

Safety and Tolerability

Preclinical studies indicate that this compound is well-tolerated. In the MC38 colon carcinoma model, treatment with this compound did not have a relevant effect on the body weight of the animals, suggesting a lack of acute general toxic effects.[3] Furthermore, behavioral studies in rodents did not show any significant changes in anxiety, hedonism, or despair after subchronic treatment with high doses, supporting the safety profile of the compound.[3] The minimal brain penetration of this compound is a key feature that is expected to reduce the risk of centrally-mediated side effects.[3]

Conclusion

This compound is a potent and selective TPH inhibitor with a promising pharmacological profile for the treatment of diseases driven by elevated peripheral serotonin. Its strong in vitro potency, favorable pharmacokinetic properties, and demonstrated efficacy in preclinical models of colorectal cancer and pulmonary arterial hypertension highlight its therapeutic potential. The well-defined mechanism of action and favorable safety profile warrant further clinical investigation of this compound as a novel therapeutic agent.

References

- 1. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scite.ai [scite.ai]

- 5. TPT‐004, a Next‐Generation Inhibitor of Tryptophan Hydroxylase, Ameliorates Pulmonary Arterial Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

Methodological & Application

TPT-004 Experimental Protocol for In Vitro Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPT-004 is a potent and selective dual inhibitor of tryptophan hydroxylase 1 (TPH1) and TPH2, the rate-limiting enzymes in the biosynthesis of serotonin.[1][2] By targeting TPH, this compound effectively reduces the production of peripheral serotonin, a key mediator in various physiological and pathological processes.[3][4][5] This document provides detailed application notes and standardized protocols for the in vitro characterization of this compound, including its enzymatic inhibition, effects on intracellular serotonin levels, and assessment of cell viability. These protocols are intended to guide researchers in the consistent and reproducible evaluation of this compound and similar compounds.

Mechanism of Action

This compound is a xanthine-imidazothiazole derivative that acts as a competitive inhibitor of TPH enzymes.[1] It targets the catalytic pockets for both the substrate (tryptophan) and the cofactor (tetrahydrobiopterin) of TPH1, leading to a highly potent inhibition of serotonin synthesis.[4][5][6] Its high selectivity for TPH over other aromatic amino acid hydroxylases minimizes off-target effects.[2][7]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) |

| TPH1 | 77 |

| TPH2 | 16 |

| Phenylalanine Hydroxylase (PAH) | 403.5 |

| Tyrosine Hydroxylase (TH) | 1359 |

Data compiled from multiple sources.[1][2]

Table 2: Effect of this compound on Intracellular Serotonin in BON Cells

| Treatment Concentration (µM) | % Inhibition of Serotonin (Mean ± SD) |

| 0 (Vehicle Control) | 0 ± 5.2 |

| 0.1 | 15 ± 4.8 |

| 0.5 | 45 ± 6.1 |

| 1.0 | 55 ± 5.5 |

| 5.0 | 85 ± 4.7 |

| 10.0 | 95 ± 3.9 |

| IC50 (µM) | 0.952 |

Hypothetical data based on reported IC50 value for illustrative purposes.[1][2]

Table 3: Effect of this compound on BON Cell Viability

| Treatment Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 1 | 98 ± 5.1 |

| 5 | 97 ± 6.3 |

| 10 | 95 ± 4.9 |

| 25 | 94 ± 3.8 |

| 50 | 92 ± 5.2 |

Illustrative data based on reports of no effect on cell viability.[1]

Experimental Protocols

TPH1 Enzymatic Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro potency of this compound in inhibiting TPH1 activity.

Materials:

-

Recombinant human TPH1 enzyme

-

L-Tryptophan (substrate)

-

6-methyltetrahydropterin (cofactor)

-

Catalase

-

Ferrous ammonium sulfate

-

Dithiothreitol (DTT)

-

MES buffer (pH 7.0)

-

This compound

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagent Mix: In MES buffer, prepare a master mix containing L-tryptophan, 6-methyltetrahydropterin, catalase, ferrous ammonium sulfate, and DTT at their final desired concentrations.

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO).

-

Assay Reaction:

-

Add 10 µL of each this compound dilution or vehicle to the wells of a 96-well plate.

-

Add 80 µL of the reagent mix to each well.

-

Initiate the reaction by adding 10 µL of diluted TPH1 enzyme solution.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 300 nm and an emission wavelength of 330 nm. The product of the TPH1 reaction, 5-hydroxytryptophan, has different fluorescent properties than tryptophan.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Intracellular Serotonin Measurement in BON Cells

This protocol details the methodology to assess the effect of this compound on intracellular serotonin levels in the human neuroendocrine tumor cell line, BON, which is known to produce serotonin.[8]

Materials:

-

BON cell line (RRID:CVCL_3985)

-

DMEM/F12 medium supplemented with 10% FBS

-

This compound

-

Cell lysis buffer

-

Serotonin ELISA kit or HPLC with electrochemical detection

-

96-well cell culture plates

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Seeding: Seed BON cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

This compound Treatment: Prepare various concentrations of this compound in complete cell culture medium. Replace the existing medium with the medium containing this compound or vehicle control.

-

Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add cell lysis buffer to each well and incubate on ice for 15 minutes.

-

Collect the cell lysates.

-

-

Serotonin Quantification:

-

Measure the serotonin concentration in the cell lysates using a commercially available serotonin ELISA kit according to the manufacturer's instructions, or by using HPLC with electrochemical detection for higher sensitivity and specificity.

-

-

Protein Normalization: Determine the total protein concentration in each lysate using a BCA protein assay to normalize the serotonin levels.

-

Data Analysis: Express the serotonin levels as pg of serotonin per µg of total protein. Calculate the percent reduction in intracellular serotonin for each this compound concentration compared to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is to evaluate the cytotoxic potential of this compound on BON cells.

Materials:

-

BON cells

-

DMEM/F12 medium with 10% FBS

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the "Intracellular Serotonin Measurement" protocol.

-

Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

Visualizations

Caption: this compound inhibits TPH1/TPH2, blocking serotonin synthesis.

Caption: Workflow for in vitro evaluation of this compound in BON cells.

References

- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 2. benchchem.com [benchchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. broadpharm.com [broadpharm.com]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. assaygenie.com [assaygenie.com]

- 8. karger.com [karger.com]

TPT-004 Application Notes and Protocols for Pulmonary Arterial Hypertension Studies in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TPT-004, a novel tryptophan hydroxylase 1 (TPH1) inhibitor, in preclinical rat models of pulmonary arterial hypertension (PAH). The following sections detail the dosage, experimental protocols, and underlying signaling pathways relevant to the study of this compound's therapeutic effects.

Introduction

Pulmonary arterial hypertension is a severe and progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death.[1][2] A key contributor to PAH pathogenesis is elevated peripheral serotonin, which promotes pulmonary vasoconstriction, smooth muscle cell proliferation, and inflammation.[1][2] this compound is a next-generation TPH1 inhibitor that blocks the rate-limiting step in peripheral serotonin synthesis.[1][3] By reducing peripheral serotonin levels, this compound presents a promising therapeutic strategy for PAH.[1][2] Preclinical studies in the Sugen-Hypoxia (SuHx) rat model of PAH have demonstrated the efficacy of this compound in ameliorating the disease.[1][4]

Data Presentation: this compound Dosage and Efficacy in Rat PAH Models

The following tables summarize the quantitative data from key preclinical studies of this compound in the Sugen-Hypoxia (SuHx) rat model of pulmonary arterial hypertension.

Table 1: this compound Oral Administration Protocol and Efficacy

| Parameter | Value | Reference |